4-(Azulen-1-yl)butan-1-amine 4-(Azulen-1-yl)butan-1-amine
Brand Name: Vulcanchem
CAS No.: 919788-25-3
VCID: VC16945265
InChI: InChI=1S/C14H17N/c15-11-5-4-7-13-10-9-12-6-2-1-3-8-14(12)13/h1-3,6,8-10H,4-5,7,11,15H2
SMILES:
Molecular Formula: C14H17N
Molecular Weight: 199.29 g/mol

4-(Azulen-1-yl)butan-1-amine

CAS No.: 919788-25-3

Cat. No.: VC16945265

Molecular Formula: C14H17N

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

4-(Azulen-1-yl)butan-1-amine - 919788-25-3

Specification

CAS No. 919788-25-3
Molecular Formula C14H17N
Molecular Weight 199.29 g/mol
IUPAC Name 4-azulen-1-ylbutan-1-amine
Standard InChI InChI=1S/C14H17N/c15-11-5-4-7-13-10-9-12-6-2-1-3-8-14(12)13/h1-3,6,8-10H,4-5,7,11,15H2
Standard InChI Key GCWYTGUWOPNTAZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=CC(=C2C=C1)CCCCN

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features an azulene core (a bicyclic structure comprising a cyclopentene fused to a cycloheptene ring) substituted at the 1-position with a butan-1-amine chain. The azulene moiety is non-alternant and aromatic, contributing distinct electronic properties, while the aliphatic amine chain introduces basicity and solubility in polar solvents .

Molecular Formula: C14H17N\text{C}_{14}\text{H}_{17}\text{N}
Molecular Weight: 199.30 g/mol (calculated from atomic masses).
IUPAC Name: 4-(Azulen-1-yl)butan-1-amine.
Synonyms:

  • 1-Butanamine, 4-azulen-1-yl-

  • 4-Azulenylbutylamine

Structural Features

  • Azulene Core: The 10π-electron system creates a dipole moment (1.08 D) due to unequal charge distribution between the five- and seven-membered rings .

  • Butanamine Chain: The NH2-\text{NH}_2 group at the terminal end enables hydrogen bonding and participation in nucleophilic reactions.

Synthesis and Preparation

Key Synthetic Strategies

The synthesis of 4-(Azulen-1-yl)butan-1-amine involves coupling azulene derivatives with functionalized butylamine precursors. Two primary methods are extrapolated from analogous reactions in the literature:

Palladium-Catalyzed Cross-Coupling

A halogenated butanamine (e.g., 4-chlorobutan-1-amine) reacts with an azulen-1-ylboronic acid in the presence of PdCl2\text{PdCl}_2 or similar catalysts . This method mirrors protocols used for synthesizing azulenylpyridines, where palladium facilitates aryl-alkyl bond formation .

Example Reaction:

4-Chlorobutan-1-amine+Azulen-1-ylboronic AcidPdCl2,Base4-(Azulen-1-yl)butan-1-amine+Byproducts\text{4-Chlorobutan-1-amine} + \text{Azulen-1-ylboronic Acid} \xrightarrow{\text{PdCl}_2, \text{Base}} \text{4-(Azulen-1-yl)butan-1-amine} + \text{Byproducts}

Nucleophilic Substitution

Azulene, acting as a nucleophile, displaces a leaving group (e.g., tosylate) from 4-substituted butanamine derivatives. This approach is less common due to azulene’s moderate nucleophilicity but has been successful in analogous systems .

Physical and Chemical Properties

Physicochemical Data

PropertyValue/RangeMethod/Source
Melting Point85–90°C (predicted)Analogous azulenes
SolubilitySoluble in DCM, THF; sparingly in waterExperimental analogs
λmax\lambda_{\text{max}}340 nm (UV-Vis in ethanol)Azulene derivatives
pKa (NH2\text{NH}_2)~10.5 (estimated)Aliphatic amines

Reactivity

  • Amine Group: Participates in acylation (e.g., with acetic anhydride) and Schiff base formation.

  • Azulene Core: Undergoes electrophilic substitution (e.g., sulfonation, nitration) preferentially at the 3-position due to electron density distribution .

Spectroscopic Characterization

NMR Spectroscopy

  • 1H^1\text{H}-NMR (CDCl3_3):

    • δ 1.60–1.80 (m, 4H, CH2-\text{CH}_2- chain).

    • δ 2.70 (t, 2H, CH2NH2-\text{CH}_2\text{NH}_2).

    • δ 6.90–8.20 (m, 7H, azulene protons) .

  • 13C^{13}\text{C}-NMR: Signals at δ 120–150 ppm for aromatic carbons, δ 40–50 ppm for aliphatic chain .

Mass Spectrometry

  • ESI-MS: m/z=199.30[M+H]+m/z = 199.30 \, [\text{M}+\text{H}]^+.

  • Fragmentation patterns consistent with azulene cleavage and amine loss .

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